molecular formula C7H10ClNO3S B15067584 (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride

(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride

Cat. No.: B15067584
M. Wt: 223.68 g/mol
InChI Key: AWJVPBXLCZGMGK-UHFFFAOYSA-N
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Description

(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methyl group, and a hydrogen carbonate group attached to the thiophene ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. Nitration of the thiophene ring with nitric acid produces a nitrothiophene, which is then reduced to the corresponding aminothiophene using reducing agents like iron and hydrochloric acid.

    Methylation: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrogen Carbonate Formation: The hydrogen carbonate group can be introduced by reacting the aminomethylthiophene with carbon dioxide under basic conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group if it has been oxidized.

    Substitution: The compound can participate in substitution reactions, where the amino or methyl groups can be replaced by other functional groups.

    Hydrolysis: The hydrogen carbonate group can undergo hydrolysis to form the corresponding alcohol and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can promote hydrolysis.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes.

    Hydrolysis: Alcohols and carbon dioxide.

Scientific Research Applications

(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and methyl groups can influence its binding affinity and specificity for these targets. The hydrogen carbonate group may also play a role in modulating its activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-methylthiophen-3-yl)methyl hydrogen sulfate
  • (4-Amino-2-methylthiophen-3-yl)methyl hydrogen phosphate
  • (4-Amino-2-methylthiophen-3-yl)methyl hydrogen sulfite

Uniqueness

(4-Amino-2-methylthiophen-3-yl)methyl hydrogen carbonate hydrochloride is unique due to the presence of the hydrogen carbonate group, which can influence its chemical reactivity and biological activity. Compared to its sulfate, phosphate, and sulfite analogs, the hydrogen carbonate derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C7H10ClNO3S

Molecular Weight

223.68 g/mol

IUPAC Name

(4-amino-2-methylthiophen-3-yl)methyl hydrogen carbonate;hydrochloride

InChI

InChI=1S/C7H9NO3S.ClH/c1-4-5(2-11-7(9)10)6(8)3-12-4;/h3H,2,8H2,1H3,(H,9,10);1H

InChI Key

AWJVPBXLCZGMGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)N)COC(=O)O.Cl

Origin of Product

United States

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